Product packaging for 1,2-Difluoro-4-cyclopropylbenzene(Cat. No.:)

1,2-Difluoro-4-cyclopropylbenzene

Cat. No.: B12330389
M. Wt: 154.16 g/mol
InChI Key: XJXVTLRKVJBWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Difluoro-4-Cyclopropylbenzene (CAS 2385007-14-5) is a fully characterized chemical compound certified for use as a reference standard in pharmaceutical research and development . This high-purity material is compliant with regulatory guidelines and serves as a critical benchmark for analytical method development, method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It provides essential traceability against pharmacopeial standards such as those from the USP or EP, ensuring data integrity and reliability in the analysis of active pharmaceutical ingredients (APIs) . The specific structural motif of a cyclopropyl group on a difluorobenzene scaffold is of significant interest in medicinal chemistry, as such features are commonly explored in the development of novel therapeutic agents, including investigations into P-glycoprotein inhibitors to combat multidrug resistance . All products are intended for analytical or research use only and are strictly not for diagnostic or human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2 B12330389 1,2-Difluoro-4-cyclopropylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F2

Molecular Weight

154.16 g/mol

IUPAC Name

4-cyclopropyl-1,2-difluorobenzene

InChI

InChI=1S/C9H8F2/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2H2

InChI Key

XJXVTLRKVJBWFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1,2 Difluoro 4 Cyclopropylbenzene Analogs

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reaction generally proceeds via a two-step mechanism: the initial attack of the electrophile on the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (known as a benzenonium ion or σ-complex), followed by the rapid loss of a proton to restore the ring's aromaticity. msu.edulibretexts.org The substituents already present on the benzene ring significantly influence both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity).

In the case of 1,2-difluoro-4-cyclopropylbenzene, the reactivity and regioselectivity are governed by the combined influence of two fluorine atoms and a cyclopropyl (B3062369) group.

Substituents on a benzene ring direct incoming electrophiles to specific positions. Activating groups, which donate electron density to the ring, typically direct incoming electrophiles to the ortho and para positions. libretexts.org Most deactivating groups, which withdraw electron density, direct to the meta position. libretexts.org Halogens, including fluorine, are an exception; they are deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.orgcsbsju.edu

The cyclopropyl group is an activating, ortho, para-director. The two fluorine atoms are deactivating, ortho, para-directors. The directing effects of these substituents on this compound are synergistic. The positions ortho to the strongly activating cyclopropyl group (C3 and C5) are the most favored for electrophilic attack. The fluorine atoms also direct to these same positions (C3 is ortho to F2, C5 is para to F2 and meta to F1). Therefore, electrophilic substitution is strongly predicted to occur at positions 3 and 5.

PositionInfluence of F at C1Influence of F at C2Influence of Cyclopropyl at C4Overall Predicted Reactivity
C3meta (deactivated)ortho (activated)ortho (activated)Strongly Activated
C5para (activated)meta (deactivated)ortho (activated)Strongly Activated
C6ortho (activated)-meta (deactivated)Deactivated

While halogens are generally deactivating, the reactivity order among them is F > Cl > Br > I, which is inverse to their electronegativity. libretexts.org Fluorobenzene (B45895), for instance, undergoes nitration at a rate that is only slightly slower than benzene, whereas other halobenzenes react much more slowly. stackexchange.comacs.org

The effect of fluorine on EAS reactivity is a balance between two competing electronic effects: a strong electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). csbsju.eduresearchgate.net

Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. csbsju.edu This donation increases the electron density at the ortho and para positions, making them more nucleophilic than the meta positions. This resonance donation is responsible for the ortho, para-directing nature of fluorine. csbsju.edu

In halogens, the deactivating inductive effect is generally stronger than the activating resonance effect. stackexchange.com However, the reactivity of fluorobenzene is considered anomalous because the resonance effect is more significant than for other halogens. acs.orgresearchgate.net This is attributed to the effective overlap between the 2p orbital of fluorine and the 2p orbital of carbon, which share similar sizes and energies. stackexchange.com For larger halogens like chlorine and bromine, the p-orbital overlap with carbon is less effective, resulting in a weaker resonance contribution. stackexchange.com Consequently, reactions at the para position of fluorobenzene can be faster than at a single position of benzene itself. acs.orgresearchgate.net

Nucleophilic Aromatic Substitution (NAS) Reactions

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The mechanism involves a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com

In SNAr reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I. masterorganicchemistry.com This is the opposite of the trend observed in SN2 reactions and is considered a hallmark of the SNAr mechanism. The high reactivity of fluoride (B91410) as a leaving group is not due to its leaving group ability (F⁻ is a poor leaving group) but to its powerful inductive effect. stackexchange.comwyzant.com

In this compound, the two fluorine atoms activate the ring for nucleophilic substitution. The presence of additional strong electron-withdrawing groups, as seen in analogs like 4,5-difluoro-1,2-dinitrobenzene, dramatically enhances reactivity. In such compounds, the fluorine atoms are readily displaced by a variety of nucleophiles. nih.govresearchgate.net Studies on 1,2-difluoro-4,5-dinitrobenzene (B1590526) show that the fluorine atoms are always displaced in preference to the nitro groups. researchgate.net

SubstrateNucleophileConditionsProductYieldSource
4,5-Difluoro-1,2-dinitrobenzeneMorpholineEtOH, Et3N, Reflux, 18h4-(5-Fluoro-2,3-dinitrophenyl)morpholine88% nih.gov
4,5-Difluoro-1,2-dinitrobenzeneDimethylamine (from Me2NH·HCl/Et3N)EtOH, Reflux, 18h5-Fluoro-N,N-dimethyl-2,3-dinitroaniline51% researchgate.net
4,5-Difluoro-1,2-dinitrobenzeneDiethylamine (from Et3N in DMF)DMF, 120°C, 24hN,N-Diethyl-5-fluoro-2,3-dinitroaniline40% researchgate.net

Cyclopropyl Ring Transformations

The cyclopropyl group, while often stable, can participate in a variety of chemical transformations, most notably ring-opening reactions. These reactions are driven by the release of the significant ring strain inherent in the three-membered ring.

The ring-opening of cyclopropanes can be initiated by electrophiles, radicals, or thermal activation. nih.govbeilstein-journals.org For cyclopropylarenes like this compound, electrophilic ring-opening is a relevant pathway. The reaction involves an electrophile attacking the cyclopropane (B1198618) ring, leading to the cleavage of a carbon-carbon bond and the formation of a carbocationic intermediate, which is then trapped by a nucleophile. nih.gov

The regioselectivity of the bond cleavage is influenced by the substituents on both the cyclopropane and the aromatic ring. In donor-acceptor cyclopropanes, the bond between the carbon atoms bearing the donor and acceptor groups (the vicinal bond) typically cleaves. nih.gov However, theoretical studies and experiments with analogs like trans-2-phenylcyclopropylamine hydrochloride have shown that strong σ-withdrawing groups can lead to the cleavage of the distal bond (the bond opposite the substituent). nih.gov In this case, the ammonium (B1175870) group is a strong σ-acceptor that weakens the distal C2-C3 bond, leading to its preferential cleavage upon reaction with an electrophile. nih.gov

Ring-Opening Reactions

Oxidative Ring-Opening Mechanisms

Recent research has demonstrated the oxidative ring-opening of gem-difluorocyclopropanes through photoredox catalysis with alcohols, which notably retains both fluorine atoms to produce α,α-difluorinated-1,3-diethers. researchgate.net The mechanism is thought to proceed through the formation of a radical cation intermediate after a single electron transfer, which is then attacked by an alcohol and molecular oxygen. rsc.org This is followed by an intramolecular hydrogen transfer and another single electron transfer to yield the final product. rsc.org

Electrochemical methods also offer a controlled approach to the oxidative ring-opening of arylcyclopropanes. nih.gov Anodic oxidation of arylcyclopropanes generates a radical cation, which then undergoes C-C bond cleavage to form a benzyl (B1604629) carbonium ion intermediate. nih.gov This intermediate can then be trapped by various nucleophiles. nih.gov

Regioselective Cleavage of Cyclopropane C-C Bonds

The regioselectivity of cyclopropane C-C bond cleavage is a critical aspect of these ring-opening reactions, and it is often influenced by the electronic nature of the substituents on the aromatic ring and the reaction conditions.

In the case of arylcyclopropanes, cleavage typically occurs at the Cα-Cβ bond, which is activated by the adjacent aromatic ring. nih.gov The stability of the resulting benzylic radical or carbocation intermediate plays a significant role in directing this regioselectivity. nih.govnih.gov For instance, in electrochemical oxidations, the initial oxidation of the aryl moiety leads to the weakening of the Cα-Cβ bond, ensuring its selective cleavage. nih.gov

The choice of catalyst and ligands can also exert precise control over the regioselectivity. For example, a palladium/N-heterocyclic carbene (NHC) ligand system has been shown to enable the C-F bond functionalization of gem-difluorocyclopropanes with exclusive α-regioselectivity. researchgate.net This highlights the potential for catalyst control to overcome the inherent reactivity patterns of the substrate.

Cationic and Radical Intermediates in Ring-Opening Processes

Both cationic and radical intermediates are key players in the ring-opening of cyclopropane rings. The specific intermediate formed often depends on the reaction conditions and the initiator used.

Photoredox catalysis frequently involves the generation of radical cations through single electron transfer. rsc.orgnih.gov These radical cations can then undergo ring-opening to form either a 1,3-radical cation or a benzylic radical and a carbocation, depending on the substitution pattern and the stability of the resulting species. nih.govnih.gov For example, in the visible-light-promoted functionalization of gem-difluorocyclopropanes, a radical cation intermediate is generated and subsequently attacked by nucleophiles. rsc.org

Electrochemical methods also proceed through radical cation intermediates formed at the anode. nih.gov These intermediates then fragment to form benzyl carbonium ions, which are the key electrophilic species that react with nucleophiles. nih.gov The intermediacy of these species has been supported by mechanistic studies, including cyclic voltammetry and trapping experiments. nih.govresearchgate.net

Transformations Based on Gem-Difluorocyclopropane Ring Opening (e.g., defluorination, protonation, halogenation, recyclization)

The ring-opening of gem-difluorocyclopropanes provides access to a variety of valuable fluorinated building blocks through subsequent transformations. researchgate.net These transformations can involve the cleavage of one or both C-F bonds, or proceed with retention of the difluoromethylene unit. rsc.org

Defluorination: Ring-opening can be coupled with defluorination to produce monofluoroalkenes. rsc.org This is a common outcome in transition metal-catalyzed cross-coupling reactions where a single C-F bond is cleaved. rsc.org

Protonation and Halogenation: The intermediates generated from ring-opening can be trapped by protons or halogen sources. For example, electrochemical C-C bond cleavage of arylcyclopropanes can lead to 1,3-difluorination or 1,3-oxyfluorination, depending on the nucleophiles present. nih.gov

Recyclization: The opened intermediates can undergo intramolecular cyclization to form new ring systems. rsc.org For instance, radical intermediates generated from the ring-opening of methylenecyclopropanes can cyclize onto an adjacent aromatic ring to form dihydronaphthalene derivatives. nih.gov Lewis acid-catalyzed [3+2]-cycloadditions of gem-difluorocyclopropane diesters with aldehydes or ketones represent another pathway to new carbocyclic structures. rsc.org

Cyclopropyl Ring Stability under Various Reaction Conditions.acs.org

Despite the inherent ring strain, the cyclopropyl ring, and specifically the gem-difluorocyclopropane unit, can exhibit remarkable stability under certain reaction conditions, allowing for functional group transformations elsewhere in the molecule. acs.org

Cross-Coupling Reactions Involving Strained Cyclopropyl Rings.rsc.org

The strained C-C bonds of cyclopropanes can participate in cross-coupling reactions, acting as precursors to more complex molecular architectures. This reactivity is particularly pronounced in gem-difluorocyclopropanes due to their increased ring strain. rsc.org

Transition metal catalysis is a powerful tool for activating the C-C bonds of cyclopropanes for cross-coupling. rsc.org Palladium and nickel catalysts, in particular, have been employed in ring-opening cross-coupling reactions of gem-difluorocyclopropanes with various partners, such as boronic acids and malonates. rsc.org These reactions often proceed with concomitant defluorination to yield monofluoroalkene products. rsc.org

The choice of the transition metal, ligand, and reaction conditions can influence the reaction's outcome, including the regioselectivity of ring-opening and the stereochemistry of the resulting alkene. For example, a palladium-IHept catalyst system has been shown to be highly effective for the ring-opening reaction of gem-difluorocyclopropanes with malonates, affording β-fluoroalkenes with excellent linear selectivity. rsc.org

Oxidation and Reduction Reactions of Fluorinated Cyclopropylbenzenes

The introduction of fluorine atoms into aromatic rings and the presence of a cyclopropyl group create a unique chemical environment that influences the molecule's susceptibility to oxidative and reductive metabolic pathways. The high bond strength of the C-F bond and the strained nature of the cyclopropyl ring are key determinants of the metabolic fate of fluorinated cyclopropylbenzenes.

Oxidative Transformations of the Cyclopropyl Moiety (e.g., by Cytochrome P450)

The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are central to the phase I metabolism of many xenobiotics, including aromatic compounds. nih.govrsc.org These enzymes catalyze a variety of oxidative reactions, with the primary mechanism often involving the insertion of an oxygen atom into a C-H bond. nih.gov

Research into the metabolism of cyclopropyl-substituted arenes provides insight into the likely oxidative fate of the cyclopropyl moiety in compounds such as this compound. Studies on cyclopropylbenzene (B146485) using rat liver microsomes have demonstrated that the primary metabolic pathways are benzylic hydroxylation at the carbon atom of the cyclopropyl ring that is attached to the benzene ring, and hydroxylation of the aromatic ring itself. nih.gov A significant finding from these studies is the absence of metabolites resulting from the opening of the cyclopropyl ring. nih.gov This suggests that the cyclopropyl group, in this context, is relatively stable to ring-scission reactions mediated by cytochrome P450.

The proposed mechanism for the benzylic hydroxylation of cyclopropylbenzene by cytochrome P450 does not involve an initial one-electron abstraction from the aromatic ring. nih.gov Instead, it is thought to proceed through a more conventional pathway for P450-catalyzed hydroxylations. nih.gov It has also been noted that the metabolism of cyclopropylbenzene can lead to a decrease in the rate of its own transformation over time, suggesting that it or a metabolite may act as an inhibitor of the metabolizing P450 isozyme. nih.gov

The presence of fluorine atoms on the benzene ring, as in this compound, is expected to influence the regioselectivity and rate of metabolism. Fluorine substitution is a common strategy in medicinal chemistry to block metabolically labile sites and enhance metabolic stability. nih.gov The strong electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, potentially making it less susceptible to oxidative attack. Furthermore, studies on fluorinated aromatic compounds have shown that the position of fluorine substitution can direct cytochrome P450-catalyzed hydroxylation to other available sites on the molecule. nih.gov For instance, the presence of a fluorine atom can hinder hydroxylation at the substituted carbon and adjacent positions. nih.gov

Table 1: Observed Metabolic Pathways for Cyclopropylbenzene

SubstrateEnzyme SystemMajor Metabolic PathwaysMinor Metabolic PathwaysRing-Opened Metabolites
CyclopropylbenzeneRat Liver Microsomes (Control, Phenobarbital-induced, β-Naphthoflavone-induced)Benzylic Hydroxylation (to 1-phenylcyclopropanol)Aromatic Hydroxylation (at C-4 and C-2)Not Detected nih.gov

Advanced Derivatives and Structural Elucidation

Synthesis of Functionalized 1,2-Difluoro-4-cyclopropylbenzene Derivatives

The chemical reactivity of the this compound core allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse derivatives. These modifications can be targeted at either the aromatic ring or the cyclopropyl (B3062369) moiety, although functionalization of the benzene (B151609) ring is more common.

The synthesis of functionalized derivatives of this compound can be achieved through various established organic reactions. The existing substituents on the benzene ring—two fluorine atoms and a cyclopropyl group—direct the position of incoming electrophiles during electrophilic aromatic substitution reactions. While the cyclopropane (B1198618) ring is relatively inert, specific conditions can enable its modification.

Key synthetic strategies include:

Halogenation: Bromination or chlorination can introduce additional halogen atoms onto the aromatic ring, typically directed by the existing activating cyclopropyl group.

Nitration: The introduction of a nitro group (–NO₂) via treatment with nitric and sulfuric acids provides a versatile intermediate that can be subsequently reduced to an amino group (–NH₂).

Friedel-Crafts Acylation and Alkylation: These reactions allow for the attachment of carbonyl (acyl) and alkyl groups to the benzene ring using an appropriate acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

Cyclopropane Ring Functionalization: Although less common, the cyclopropane ring can be functionalized. For instance, transition-metal-catalyzed C-H activation or borylation can introduce new substituents. cdnsciencepub.com

The table below summarizes potential synthetic transformations for creating derivatives of this compound.

Reaction Type Reagents Functional Group Introduced Potential Product
NitrationHNO₃, H₂SO₄Nitro (–NO₂)1,2-Difluoro-5-nitro-4-cyclopropylbenzene
BrominationBr₂, FeBr₃Bromo (–Br)5-Bromo-1,2-difluoro-4-cyclopropylbenzene
AcylationAcetyl chloride, AlCl₃Acetyl (–COCH₃)1-(2,3-Difluoro-5-cyclopropylphenyl)ethanone
FormylationVilsmeier-Haack ReagentAldehyde (–CHO)2,3-Difluoro-5-cyclopropylbenzaldehyde

Chiral Synthesis and Stereochemistry

The creation of fluorinated cyclopropane derivatives with specific three-dimensional arrangements is a significant area of research, driven by the importance of stereochemistry in pharmacologically active molecules. nih.gov Both enantioselective and diastereoselective methods are employed to control the absolute and relative configurations of stereocenters.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For fluorinated cyclopropanes, this is often achieved through catalytic asymmetric cyclopropanation reactions. These methods utilize chiral catalysts to control the facial selectivity of the reaction.

Noteworthy approaches include:

Rhodium-Catalyzed Cyclopropanation: Dirhodium complexes with chiral ligands, such as Rh₂(R-PTAD)₄, are effective catalysts for the reaction between alkenes and fluorinated diazo compounds, yielding trifluoromethyl-substituted cyclopropanes with high enantioselectivity (88–98% ee). organic-chemistry.org

Biocatalytic Cyclopropanation: Engineered enzymes, particularly myoglobin (B1173299) variants, have been developed to catalyze carbene transfer to aryl olefins. acs.org This approach can provide access to either enantiomer of the cyclopropane product with exceptional enantiomeric excesses (97% to >99% ee) and high catalytic efficiency. acs.orgrochester.edu

Zinc Carbenoids: The use of zinc carbenoids in conjunction with chiral dioxaborolane ligands enables the efficient and highly enantioselective cyclopropanation of fluoro-substituted allylic alcohols. cdnsciencepub.com

These methods highlight the power of catalysis in accessing optically pure fluorinated cyclopropane building blocks, which are valuable for drug discovery. rochester.edunih.gov

Catalyst System Reactants Product Type Enantiomeric Excess (ee) Reference
Rh₂(R-PTAD)₄Styrene (B11656) derivatives, 1-aryl-2,2,2-trifluorodiazoethanesTrifluoromethyl-substituted cyclopropanes88–98% organic-chemistry.org
Engineered MyoglobinAryl olefins, Diazotrifluoroethanetrans-Trifluoromethylcyclopropyl arenes97 to >99% acs.org
Chiral Dioxaborolane/ZincFluoro-allylic alcohols, Zinc carbenoidHydroxymethyl-fluorocyclopropanesHigh cdnsciencepub.com

Diastereoselective reactions control the relative stereochemistry between multiple stereocenters. In the context of fluorinated cyclopropanes, this often involves controlling the cis or trans relationship between substituents on the cyclopropane ring.

Key strategies for diastereocontrol include:

Substrate-Directed Reactions: The existing stereochemistry in a substrate can direct the outcome of a subsequent reaction. For example, the hydroxyl group in alkenyl cyclopropyl carbinols can direct a Simmons-Smith cyclopropanation reaction to occur on a specific face of the double bond, yielding a single diastereomer of the resulting bicyclopropane. nih.gov

Transition Metal-Catalyzed Cycloadditions: The cyclopropanation of vinyl fluorides with diazo compounds, often catalyzed by copper or rhodium, can generate fluorinated cyclopropanes. nih.gov The diastereoselectivity of these reactions (the ratio of trans to cis isomers) can be influenced by the catalyst and reaction conditions.

The trans-Fluorine Effect: In certain systems, the presence of a fluorine atom can influence the reactivity and selectivity of subsequent chemical steps. For instance, the selective hydrolysis of a diester on a fluorocyclopropane (B157604) ring can be controlled by the fluorine's position, providing diastereoselective access to either the cis or trans mono-acid derivative. nih.govresearchgate.net This effect demonstrates how a single fluorine atom can have a significant impact on the stereochemical outcome of a reaction. nih.gov

Conformational Analysis of Fluorinated Cyclopropane-Benzene Systems

The three-dimensional structure and flexibility—or lack thereof—of a molecule are critical to its function. The conformational analysis of this compound and its derivatives involves understanding the spatial arrangement of the aromatic ring relative to the rigid cyclopropane group, as well as the influence of fluorine substituents on the conformation of any flexible side chains. The cyclopropane ring itself is conformationally rigid due to significant ring strain. dalalinstitute.comlibretexts.org

While the parent compound this compound features vicinal (1,2) fluorines on the benzene ring, the introduction of a fluorinated alkyl chain can create a 1,3-difluoro motif (–CHF–CH₂–CHF–). Such a motif has a profound impact on the conformational preferences of the molecule. nih.govacs.org

The key conformational driver in 1,2-difluoroalkanes is the gauche effect , where the gauche conformation (F-C-C-F dihedral angle of ~60-70°) is more stable than the anti conformation. wikipedia.orgnih.gov This preference is primarily explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital, an interaction that is maximized in the gauche arrangement. wikipedia.org

In systems with a 1,3-difluoro motif, the conformational landscape is more complex and is governed by a delicate balance of several factors:

Gauche-Gauche (gg) Relationships: A 1,3-difluoroalkane chain can adopt a bent conformation where both F-C-C-C fragments are in a gauche arrangement. This conformation can be stabilized by multiple stabilizing hyperconjugative interactions (σC–H → σ*C–F). nih.gov

Avoidance of 1,3-Parallel Interactions: Conformations that place two fluorine atoms in a 1,3-relationship with parallel C-F bonds are generally disfavored due to steric and electrostatic repulsion. acs.org

Conformational Motif Description Dominant Stabilizing/Destabilizing Factor Solvent Preference Reference
1,2-Difluoro (gauche) F-C-C-F dihedral angle ~70°Hyperconjugation (σC–H → σ*C–F)General preference wikipedia.orgnih.gov
1,3-Difluoro (gauche-gauche) Bent chain conformationMultiple hyperconjugative interactionsNonpolar solvents nih.gov
1,3-Difluoro (anti-gauche) Mixed linear/bent chainBalance of hyperconjugation and dipole effectsPolar solvents nih.govacs.org
1,3-Difluoro (anti-anti) Linear zigzag chainDipolar minimization, avoidance of steric clashPolar solvents acs.org

Spectroscopic and Computational Investigations

Spectroscopic Analysis for Structural and Mechanistic Insights

Spectroscopic techniques are pivotal in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the 1,2-Difluoro-4-cyclopropylbenzene molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformation of molecules in solution. A key parameter derived from ¹H and ¹⁹F NMR spectra is the vicinal H-F coupling constant (³JHF), which is sensitive to the dihedral angle between the coupled hydrogen and fluorine nuclei. The magnitude of ³JHF can provide valuable information about the relative orientation of the cyclopropyl (B3062369) and difluorobenzene moieties.

The relationship between the dihedral angle and the coupling constant is often described by a Karplus-type equation. For H-C-C-F fragments, typical ³JHF values range from 2 to 15 Hz. ucsd.edu The precise value is influenced by factors such as the electronegativity of other substituents and the specific geometry of the molecule. Theoretical calculations, including those based on Density Functional Theory (DFT), are often employed to correlate observed coupling constants with specific conformational isomers. researchgate.netrsc.org By comparing experimentally measured ³JHF values with those calculated for different possible conformations, the predominant solution-state conformation of this compound can be inferred.

Table 1: Typical Vicinal H-F Coupling Constants

Interaction Coupling Constant (³JHF)
H-C-C-F 2-15 Hz

Note: The specific value depends on the dihedral angle and other structural factors.

X-ray Crystallography for Solid-State Conformations

For this compound, X-ray crystallographic data would definitively establish the conformation adopted in the crystalline form, including the rotational orientation of the cyclopropyl group relative to the difluorobenzene ring. This solid-state structure serves as a crucial benchmark for validating and refining the results of computational models.

Photoelectron (PE) Spectroscopy in Electronic Structure Elucidation

Photoelectron (PE) spectroscopy is an experimental technique used to investigate the electronic structure of molecules. It works by irradiating a sample with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, one can determine the binding energies of the electrons in the molecule's orbitals. aps.org

In the context of this compound, PE spectroscopy can provide valuable information about the energies of the molecular orbitals, including the highest occupied molecular orbital (HOMO) and lower-lying orbitals. These experimental energies can be directly compared with the orbital energies predicted by quantum chemical calculations, offering a means to validate the theoretical models. Time-resolved photoelectron spectroscopy (TRPES) can further probe the dynamics of excited electronic states, providing insights into photochemical processes. rsc.org

Quantum Chemical and Molecular Modeling Studies

Computational chemistry plays a vital role in complementing experimental data and providing a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) Calculations for Mechanistic Pathways

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and reactivity of molecules. rsc.org DFT calculations can be employed to explore the potential energy surface of this compound, identifying transition states and intermediates for various chemical reactions. This allows for the elucidation of mechanistic pathways and the prediction of reaction outcomes.

For instance, DFT can be used to model the conformational preferences and rotational barriers of the cyclopropyl group. conicet.gov.ar By calculating the energies of different conformers, the most stable geometries can be identified. Furthermore, DFT calculations are instrumental in predicting NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm structural assignments. researchgate.netrsc.org

Ab Initio Computational Studies of Gas-Phase Structures

Ab initio computational methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for determining molecular structures. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are particularly useful for studying the gas-phase structure of molecules, free from solvent or crystal packing effects.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Fluoro-ethylene
Trans-4-tert-butyl-2-fluorocyclohexanone
Fluticasone propionate
Fluoroethane
Perfluoro[2.2]paracyclophane

Prediction of Regioselectivity and Reactivity (e.g., LUMO orbital coefficients in ring opening)

Computational chemistry offers powerful tools to predict the reactivity and regioselectivity of molecules like this compound. The electronic nature of the substituents plays a crucial role in determining the electron density distribution and the characteristics of the frontier molecular orbitals (HOMO and LUMO).

The cyclopropyl group is known to be an electron-donating group that can stabilize an adjacent positive charge, a property that influences electrophilic aromatic substitution reactions. jmu.edu Conversely, the two fluorine atoms are strongly electron-withdrawing through induction, which deactivates the benzene (B151609) ring towards electrophilic attack. nist.gov

In the context of reactions involving the cyclopropyl ring itself, such as ring-opening reactions, the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. In a nucleophilic attack on the cyclopropane (B1198618) ring, the reaction is expected to occur at the carbon atom with the largest LUMO orbital coefficient, as this represents the most electrophilic site. jmu.edu For arylcyclopropanes, electrochemical or photochemical oxidation can lead to the formation of a radical cation, which weakens the C-C bonds of the cyclopropane ring and makes it susceptible to nucleophilic attack. jmu.edu

For this compound, it is predicted that the LUMO will have significant contributions from the carbon atoms of the cyclopropyl ring. The regioselectivity of a potential ring-opening reaction would be governed by the relative magnitudes of the LUMO coefficients on the cyclopropyl carbons. Theoretical calculations would likely show that the benzylic carbon of the cyclopropyl ring and the carbon opposite to it bear the largest coefficients, making them the primary targets for nucleophilic attack.

Conceptual LUMO Analysis for Cyclopropyl Ring Opening
Carbon Atom
Benzylic Carbon
Methylene (B1212753) Carbons

This theoretical framework, based on established chemical principles, provides a solid foundation for understanding the chemical behavior of this compound, guiding future experimental investigations into its properties and reactivity.

Applications in Advanced Organic Materials and Synthetic Chemistry

Role as Versatile Building Blocks in Complex Molecule Synthesis

The true value of a chemical compound in synthetic chemistry is often measured by its versatility as a building block. Fluorine-containing compounds, in particular, have become privileged structural motifs in the design of new molecules with specific functions. acs.org The "synthon" or "building-block" approach, where small, functionalized molecules are incorporated into larger structures, is a highly effective strategy in synthetic methodology. acs.org

Derivatives of 1,1-difluorocyclopropane are especially useful in this regard. beilstein-journals.org They serve as valuable precursors for a wide array of other fluorine-containing compounds. beilstein-journals.org The presence of the gem-difluoromethylene group and the inherent ring strain of the cyclopropane (B1198618) ring allows these structures to participate in a variety of synthetically useful transformations, including:

Thermal rearrangements

Reactions involving carbocation, carbanion, or radical intermediates

Carbonylation

Dehalogenation

Annulation reactions beilstein-journals.org

Furthermore, the difluorocyclopropane unit can remain intact during various chemical transformations on other parts of the molecule. researchgate.net This stability is crucial for multi-step syntheses. Examples of such transformations include the catalytic hydrogenolysis of benzyl (B1604629) ethers, the reduction of esters to alcohols using DIBAL-H, the oxidative cleavage of vinyl groups to form carboxylic acids, and the conversion of these acids into amines via the Curtius rearrangement. researchgate.net This demonstrates that the core difluorocyclopropylbenzene structure can be carried through multiple synthetic steps, allowing for the construction of complex molecular architectures.

Development of Advanced Organic Materials (e.g., liquid crystals incorporating difluorocyclopropane moieties, specialty chemicals)

The unique properties of fluorinated compounds make them ideal for applications in materials science. Pyridine derivatives, for instance, which share aromatic characteristics with benzene (B151609), are integral to the development of materials and pharmaceuticals due to their distinct electronic and structural properties that can be modulated by fluorine substitution. rsc.org

A significant area of application for structures like 1,2-difluoro-4-cyclopropylbenzene is in the field of liquid crystals (LCs). nih.gov Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them essential for display technologies. youtube.com The incorporation of selectively fluorinated cyclopropane moieties at the terminus of organic molecules has been shown to be a straightforward and efficient method for preparing novel liquid crystal candidates. nih.gov The addition of fluorine atoms alters the electronic nature of the molecule, which in turn influences key properties of the resulting liquid crystal material. researchgate.net

Research has shown that the properties of these liquid crystals, such as their dielectric anisotropy, are dependent on the specific molecular structure. nih.gov This allows for the rational design of LCs with either positive or negative dielectric anisotropy, a critical factor for their application in different types of display devices. nih.gov The helical twisting power (HTP), another important parameter for certain LC applications, can also be significantly influenced by the structure of the incorporated fluorinated moieties. researchgate.net

Beyond liquid crystals, difluorobenzene moieties are found in a range of specialty chemicals, including resins, insecticides, and fluoroquinolone antibacterials, highlighting the broad utility of these structural units in creating high-value chemical products. jmu.edu

Table 1: Properties of Liquid Crystals Incorporating Fluorinated Moieties

Property Influence of Fluorinated Moiety Significance in Liquid Crystals
Dielectric Anisotropy Can be designed to be either positive or negative based on the molecular structure and fluorine placement. nih.gov Determines how the liquid crystal molecules align in an electric field, crucial for display operation.
Helical Twisting Power (HTP) The HTP is significantly dependent on the structure of the ester or ether moieties attached to the fluorinated core. researchgate.net Essential for cholesteric liquid crystals used in temperature sensors and certain display modes. youtube.com

| Thermodynamic Properties | The incorporation of fluorinated cyclopropanes affects the melting points and phase transition temperatures of the material. nih.govyoutube.com | Defines the operational temperature range of the liquid crystal device. youtube.com |

Strategies for Modulating Molecular Shape through Fluorine Incorporation

The introduction of fluorine into an organic molecule does more than just alter its electronic properties; it provides a powerful tool for controlling molecular shape and conformation. This is due to a combination of fluorine's small size (its van der Waals radius is only 1.47 Å) and its extreme electronegativity. nih.gov

The powerful electron-withdrawing nature of fluorine also has a profound impact on nearby aromatic systems. nih.gov In a fluorinated benzene ring, fluorine reduces the electron density of the π-system, which can influence intermolecular interactions like π-stacking. nih.govacs.org Furthermore, the specific pattern of fluorine substitution can modulate valence orbital energies and lead to significant geometric distortions in the molecule upon ionization. rsc.org This precise control over molecular shape and electronic structure is critical for designing molecules with specific functions, from catalysts to pharmaceuticals.

Table 2: Effects of Fluorine Incorporation on Molecular Properties

Effect Description Reference
Gauche Effect Fluorine can stabilize a gauche conformation through hyperconjugation, acting as a conformational steering group. acs.org
Electronic Modulation As a strong electron-withdrawing group, fluorine reduces the electron density in adjacent aromatic π-systems. nih.gov
Geometric Distortion The substitution pattern can alter valence orbital energies, leading to changes in molecular geometry upon ionization. rsc.org

| Intermolecular Interactions | C-F bonds can participate in hydrogen bonding (e.g., C–F···H–N), influencing crystal packing and π-stacking. | nih.govacs.org |

Fluorine-Containing Synthons in Organic Synthesis

The growing demand for selectively fluorinated chemicals in fields ranging from medicine to materials science has spurred the development of new synthetic methods. acs.org Among the most successful and promising of these is the "synthon approach." acs.org This strategy involves the use of small, polyfunctional, fluorine-containing molecules as versatile building blocks that can be readily incorporated into a target structure. acs.orgnyu.edu

These fluorine-containing synthons provide a more efficient and often more selective means of introducing fluorine compared to direct fluorination methods, which can be harsh and difficult to control. acs.org The use of synthons has been particularly successful in the chemo-, regio-, and stereoselective introduction of fluorine into organic compounds. acs.org

The concept is broad and encompasses a wide variety of reagents. For example, gaseous acyl [¹⁸F]fluorides have been developed as novel synthons for radiolabeling, offering an anhydrous method to transfer [¹⁸F]fluoride for applications in positron emission tomography (PET). snmjournals.org In a different context, fluorinated sulfinate salts can be used for processes like trifluoroethylthiolation. acs.org The development and commercial availability of a diverse array of structurally varied fluorinated synthons are critical for advancing research in numerous areas of chemistry, including medicinal chemistry, agrochemistry, and materials science. nyu.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Difluoro-4-cyclopropylbenzene, and how can purity be optimized?

  • Methodology : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using cyclopropylboronic acid and halogenated difluorobenzene precursors. Purity optimization requires iterative column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate purity .
  • Critical Considerations : Fluorine substituents can hinder coupling efficiency due to electron-withdrawing effects; thus, palladium catalysts (e.g., Pd(PPh₃)₄) with elevated temperatures (80–100°C) are recommended.

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

  • Analytical Workflow :

  • ¹⁹F NMR : Identifies fluorine substitution patterns (δ -110 to -125 ppm for aromatic fluorines).
  • ¹H NMR : Cyclopropyl protons appear as distinct multiplets (δ 0.5–2.5 ppm).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M]⁺ at m/z 208) confirm molecular weight.
  • Elemental Analysis : Validates C, H, F ratios (±0.3% tolerance).
    • Validation : Compare spectral data with computed DFT simulations for accuracy .

Q. What stability considerations are critical for handling and storing this compound?

  • Storage Conditions : Store under inert gas (argon) at -20°C in amber glass vials to prevent photodegradation.
  • Decomposition Risks : Hydrolysis of the cyclopropyl group may occur in humid environments; use molecular sieves in storage containers .

Advanced Research Questions

Q. How can electronic effects of fluorine substituents and the cyclopropyl group be experimentally evaluated for reactivity studies?

  • Methodological Design :

  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials, correlating with electron-withdrawing effects of fluorine.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., electrophilic substitution) using deuterated analogs to probe mechanistic pathways.
    • Data Interpretation : Computational modeling (DFT) identifies hyperconjugative interactions between fluorine and the cyclopropyl ring .

Q. What role does this compound play in supramolecular chemistry or host-guest systems?

  • Experimental Approach :

  • Use the compound as a rigid aromatic scaffold in self-assembling systems (e.g., coordination polymers).
  • Monitor host-guest binding via isothermal titration calorimetry (ITC) or fluorescence quenching.
    • Key Findings : Fluorine atoms enhance dipole interactions, while the cyclopropyl group introduces steric constraints, as seen in analogous difluorobenzene derivatives .

Q. How can researchers resolve conflicting data in reaction mechanisms involving this compound?

  • Case Study : Discrepancies in regioselectivity during nitration (meta vs. para products).
  • Resolution Strategy :

  • Cross-Validation : Replicate experiments under controlled humidity and temperature.
  • Computational Modeling : Compare activation energies of competing pathways using Gaussian or ORCA software.
    • Triangulation : Combine kinetic data, isotopic labeling, and spectroscopic intermediates for mechanistic clarity .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

  • Recommended Tools :

  • Density Functional Theory (DFT) : Optimize transition states (B3LYP/6-311+G(d,p)) for reaction barriers.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.
    • Validation : Benchmark against experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers assess the biological activity of this compound in antimicrobial assays?

  • Protocol :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to evaluate selectivity.
    • Mechanistic Insight : Fluorine’s electronegativity may disrupt bacterial membrane potentials, as observed in structurally related difluoro compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.